Uralenin
Overview
Description
Uralenin is a flavonoid compound isolated from the leaves of Glycyrrhiza uralensis Fisch, commonly known as licorice. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, in particular, has garnered attention for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The extraction and purification of uralenin from Glycyrrhiza uralensis Fisch involve several steps. Initially, the leaves are dried and ground into a fine powder. The powdered leaves are then subjected to solvent extraction using ethanol or methanol. The extract is concentrated under reduced pressure, and this compound is isolated using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of this compound follows a similar extraction process but on a larger scale. The leaves of Glycyrrhiza uralensis Fisch are harvested, dried, and processed in large extraction units. Solvent extraction is performed using industrial-grade ethanol or methanol, and the extract is concentrated in large evaporators. Purification is achieved through industrial-scale chromatography, ensuring high purity and yield of this compound.
Chemical Reactions Analysis
Types of Reactions: Uralenin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are reactive intermediates with potential biological activity.
Reduction: Reduction of this compound can lead to the formation of dihydroflavonoids, which may exhibit different biological properties.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups such as hydroxyl or methoxy groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroflavonoids.
Substitution: Various substituted flavonoid derivatives.
Scientific Research Applications
Chemistry: Uralenin serves as a valuable intermediate in the synthesis of complex organic molecules and as a standard compound in analytical chemistry.
Biology: this compound exhibits significant antioxidant activity, protecting cells from oxidative stress. It also shows anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Medicine: this compound has potential therapeutic applications in the treatment of cancer, cardiovascular diseases, and neurodegenerative disorders. Its anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation.
Industry: this compound is used in the formulation of dietary supplements and functional foods due to its health-promoting properties.
Mechanism of Action
The mechanism of action of uralenin involves multiple molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and upregulates the expression of antioxidant enzymes, thereby reducing oxidative stress.
Anti-inflammatory Activity: this compound inhibits the activation of nuclear factor-kappa B (NF-κB) and the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Anticancer Activity: this compound induces apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria. It also inhibits cell proliferation by arresting the cell cycle at the G2/M phase.
Comparison with Similar Compounds
Uralenin is structurally similar to other flavonoids such as quercetin, kaempferol, and apigenin. it exhibits unique properties that distinguish it from these compounds:
Quercetin: Both this compound and quercetin have antioxidant and anti-inflammatory activities, but this compound shows higher potency in certain assays.
Kaempferol: this compound and kaempferol share similar anticancer properties, but this compound has a broader spectrum of activity against different cancer cell lines.
Apigenin: While both compounds exhibit neuroprotective effects, this compound has been shown to be more effective in models of neurodegenerative diseases.
Properties
IUPAC Name |
2-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-10(2)3-4-11-5-12(6-16(24)20(11)25)17-9-15(23)19-14(22)7-13(21)8-18(19)26-17/h3,5-9,21-22,24-25H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVDOHIEYGNTQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70160948 | |
Record name | Uralenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70160948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139163-17-0 | |
Record name | Uralenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139163170 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Uralenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70160948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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